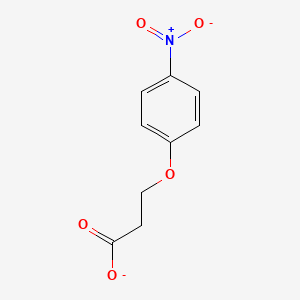
3-(4-Nitrophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenoxy)propanoate is an organic compound with the molecular formula C9H9NO5. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitrophenyl group attached to a propanoate moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Nitrophenoxy)propanoate typically involves the reaction of p-nitrophenol with an appropriate propanoic acid derivative. One common method is the reaction of p-nitrophenol with acrylic acid in the presence of a catalyst and under suitable reaction conditions. This method yields high purity and high yield of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process is optimized for efficiency, yield, and cost-effectiveness. The reaction is typically carried out in organic solvents, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Nitrophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is typically an amino derivative of the original compound.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs, including anti-cancer agents and antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Nitrophenoxy)propionic acid
- 3-(4-Nitrophenyl)propanoate
Comparison: 3-(4-Nitrophenoxy)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and can form a wider range of derivatives. Its applications in various fields, including medicine and industry, make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H8NO5- |
|---|---|
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
3-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)/p-1 |
Clave InChI |
RRQDYEMTBDVXQY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

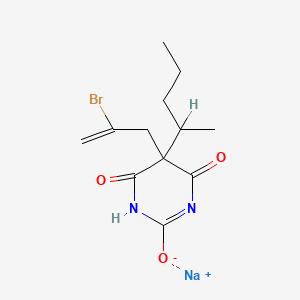
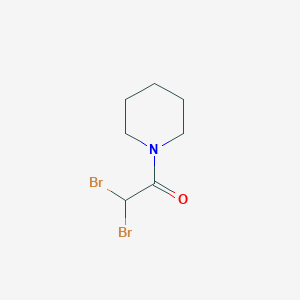
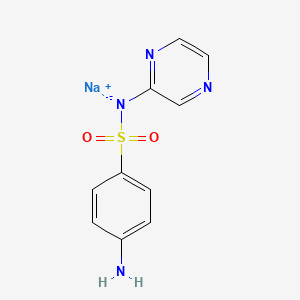
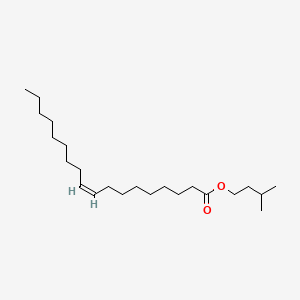

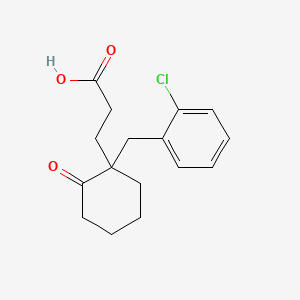
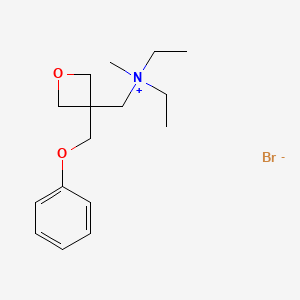
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
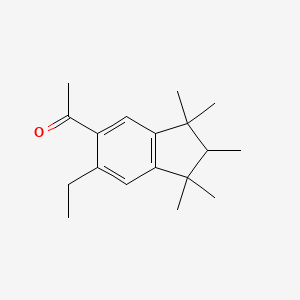
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
